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Abstract
N-tert-Butyl-3-methylpyridine-2-carboxamide (CAS: 32998-95-1) is a substituted

picolinamide derivative with applications in synthetic chemistry, serving as a key reactant in the

preparation of advanced chemical entities such as dual protein kinase inhibitors[1]. The

unambiguous confirmation of its molecular structure is paramount for ensuring the validity of

subsequent experimental outcomes. This technical guide provides a detailed analysis of the

essential spectroscopic data required for the structural elucidation and quality control of this

compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality

behind spectral features. This document is intended for researchers, chemists, and quality

assurance professionals who require a foundational understanding and a practical reference

for the characterization of this molecule.

Molecular Structure and Functional Group Analysis
N-tert-Butyl-3-methylpyridine-2-carboxamide possesses a molecular formula of C₁₁H₁₆N₂O

and a molecular weight of 192.26 g/mol [2]. The molecule's architecture is built upon a pyridine-

2-carboxamide core, featuring two key substituents: a methyl group at the 3-position of the

pyridine ring and a bulky tert-butyl group attached to the amide nitrogen.

The primary functional groups that define its chemical and spectral properties are:
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Aromatic Pyridine Ring: A heteroaromatic system that governs the chemical shifts in the

downfield region of the NMR spectrum.

Secondary Amide: The -C(=O)NH- linkage is a critical feature, giving rise to characteristic

signals in both NMR and IR spectroscopy.

Tert-Butyl Group: A sterically demanding alkyl group that produces a highly characteristic

singlet in ¹H NMR due to the magnetic equivalence of its nine protons.

Methyl Group: An electron-donating group on the pyridine ring that influences the electronic

environment of the aromatic system.

Below is a diagram illustrating the molecular structure with atom numbering for reference in the

subsequent spectroscopic analysis.

Caption: Molecular structure of N-tert-Butyl-3-methylpyridine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen

framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides definitive

evidence for the connectivity and chemical environment of atoms within the structure.

Experimental Protocol: NMR Analysis
A robust protocol for acquiring high-quality NMR data is essential for accurate interpretation.

Sample Preparation: Dissolve 5-10 mg of N-tert-Butyl-3-methylpyridine-2-carboxamide in

approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

CDCl₃ is often preferred for its volatility, but DMSO-d₆ can be advantageous for observing

exchangeable protons like the amide N-H.

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: Record spectra on a 400 MHz (or higher) spectrometer to ensure adequate

signal dispersion, particularly for the aromatic region[3].
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Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY,

HSQC) at a constant temperature, typically 298 K.

¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration,

and signal multiplicity.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Signal Label
Predicted δ
(ppm)

Multiplicity Integration Assignment

H6 ~8.4 dd 1H Pyridine C6-H

H4 ~7.6 dd 1H Pyridine C4-H

H5 ~7.2 dd 1H Pyridine C5-H

NH ~7.9 br s 1H Amide N-H

3-CH₃ ~2.5 s 3H Pyridine C3-CH₃

t-Bu ~1.5 s 9H -C(CH₃)₃

Expert Interpretation:

Aromatic Region (δ 7.0-8.5 ppm): The three protons on the pyridine ring (H4, H5, H6) are

expected to appear as distinct signals. H6, being adjacent to the ring nitrogen, will be the

most deshielded. H4 and H5 will exhibit coupling to each other (ortho-coupling, J ≈ 7-8 Hz)

and to H6 (meta- and para-coupling, J ≈ 1-2 Hz), resulting in doublet of doublets (dd)

multiplicities for all three aromatic protons.

Amide Proton (δ ~7.9 ppm): The amide proton typically appears as a broad singlet due to

quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding. Its

chemical shift can be highly dependent on concentration and solvent.

Aliphatic Region (δ 1.0-3.0 ppm): This region is characterized by two sharp singlets. The

signal around δ 2.5 ppm corresponds to the three protons of the methyl group at the C3
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position. The most upfield signal, a strong singlet integrating to nine protons around δ 1.5

ppm, is the unambiguous signature of the magnetically equivalent methyl groups of the tert-

butyl substituent.

Caption: Key ¹H NMR environments and expected couplings.

¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

insight into their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Predicted δ (ppm) Assignment

~168 Amide Carbonyl (C=O)

~158 Pyridine C2

~148 Pyridine C6

~138 Pyridine C4

~133 Pyridine C3

~122 Pyridine C5

~51 t-Butyl Quaternary C

~29 t-Butyl CH₃

~20 Pyridine C3-CH₃

Expert Interpretation:

Carbonyl Carbon (δ ~168 ppm): The amide carbonyl carbon is typically found in this

downfield region, clearly distinguished from the aromatic carbons.

Pyridine Carbons (δ 120-160 ppm): Five distinct signals are expected for the pyridine ring

carbons. The carbon bearing the carboxamide group (C2) and the carbon adjacent to the
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nitrogen (C6) are the most deshielded. The signal for C3, bearing the methyl group, will also

be in this region.

Aliphatic Carbons (δ 20-55 ppm): Three signals are expected in the upfield region. The

quaternary carbon of the tert-butyl group appears around δ 51 ppm. The three equivalent

methyl carbons of the tert-butyl group give a strong signal near δ 29 ppm, while the carbon

of the 3-methyl group appears around δ 20 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within

a molecule by measuring the absorption of infrared radiation corresponding to molecular

vibrations.

Experimental Protocol: IR Analysis
Method: The spectrum can be obtained from a solid sample prepared as a potassium

bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum, typically over a range of 4000-400 cm⁻¹.

Table 3: Key IR Absorption Bands and Assignments

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3350 N-H Stretch Secondary Amide

3100-3000 C-H Stretch Aromatic (Pyridine)

2970-2860 C-H Stretch Aliphatic (t-Bu, Me)

~1670 C=O Stretch (Amide I) Secondary Amide

~1590, ~1470 C=C, C=N Stretch Pyridine Ring

~1540 N-H Bend (Amide II) Secondary Amide

~1365 C-H Bend t-Butyl (Umbrella)
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Expert Interpretation: The IR spectrum provides a clear "fingerprint" of the molecule's functional

groups.

A moderately sharp peak around 3350 cm⁻¹ is characteristic of the N-H stretching vibration

of the secondary amide.

A very strong, sharp absorption around 1670 cm⁻¹ is the Amide I band, corresponding to the

C=O stretching vibration. This is one of the most prominent peaks in the spectrum.

The Amide II band, resulting from N-H bending, is expected near 1540 cm⁻¹.

Multiple peaks in the 2860-2970 cm⁻¹ region confirm the presence of aliphatic C-H bonds

from the tert-butyl and methyl groups. A characteristic absorption near 1365 cm⁻¹ is

indicative of the tert-butyl group[4].

Absorptions for the pyridine ring's C=C and C=N stretching vibrations appear in the 1450-

1600 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules, providing the molecular weight and crucial information about the

molecule's fragmentation pattern.

Experimental Protocol: MS Analysis
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for

this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal

fragmentation.

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is

used to determine the accurate mass, allowing for molecular formula confirmation.

Table 4: Predicted High-Resolution MS Data
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Ion Calculated Exact Mass Observed m/z

[M]⁺ 192.1263 -

[M+H]⁺ 193.1335 ~193.13

[M+Na]⁺ 215.1155 ~215.12

(Data derived from PubChem predictions)[5]

Expert Interpretation & Fragmentation Pathway: The primary goal is to observe the protonated

molecular ion, [M+H]⁺, at m/z ≈ 193.13. The high-resolution mass should match the calculated

exact mass for C₁₁H₁₇N₂O⁺ (193.1335), confirming the elemental composition.

Under conditions that induce fragmentation (e.g., tandem MS/MS), a primary cleavage event is

the loss of the stable tert-butyl carbocation or isobutylene.

Pathway A: Loss of isobutylene (56 Da) from the [M+H]⁺ ion, leading to a fragment at m/z ≈

137.

Pathway B: Cleavage of the amide C-N bond, potentially leading to a fragment

corresponding to the 3-methylpicolinoyl cation at m/z ≈ 136.

[M+H]⁺
m/z = 193.13

Loss of Isobutylene
(-56 Da)

Amide Cleavage

[C₇H₇N₂O]⁺
m/z = 137.05

[C₇H₆NO]⁺
m/z = 136.04

Click to download full resolution via product page

Caption: Plausible ESI-MS/MS fragmentation pathways.

Conclusion: A Self-Validating Spectroscopic Profile
The structural identity of N-tert-Butyl-3-methylpyridine-2-carboxamide is unequivocally

confirmed by the collective evidence from NMR, IR, and MS analyses. The ¹H NMR spectrum
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validates the presence and connectivity of all proton environments, most notably the distinct

aromatic signals and the characteristic singlets for the methyl and tert-butyl groups. The ¹³C

NMR spectrum confirms the carbon skeleton, including the critical amide carbonyl. IR

spectroscopy provides definitive proof of the key functional groups, particularly the secondary

amide linkage. Finally, high-resolution mass spectrometry anchors the analysis by confirming

the elemental composition and molecular weight. The congruence across these orthogonal

techniques provides a robust, self-validating system for the positive identification and quality

assessment of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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